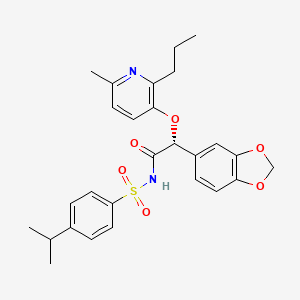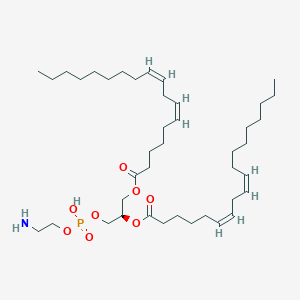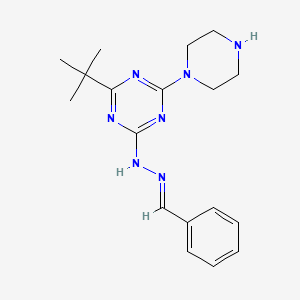![molecular formula C55H100O6 B1241232 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate](/img/structure/B1241232.png)
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific compound contains two 9Z-hexadecenoic acid (palmitoleic acid) and one 11Z-eicosenoic acid (gadoleic acid) chains. Triacylglycerols are essential components of biological membranes and serve as energy storage molecules in living organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods:
Chemical Synthesis: This involves the reaction of glycerol with fatty acid chlorides or anhydrides in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Enzymatic Synthesis: Lipases can catalyze the esterification of glycerol with fatty acids under mild conditions. This method is often preferred for its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of triacylglycerols like this compound often involves the use of biotechnological processes. Microorganisms such as yeast and algae can be genetically engineered to produce specific fatty acids, which are then extracted and esterified with glycerol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. This can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid chains between different triacylglycerol molecules, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to prevent excessive degradation.
Hydrolysis: Lipases are the primary catalysts used for hydrolysis, often in aqueous or biphasic systems.
Transesterification: Catalysts such as sodium methoxide or lipases are used, with reactions conducted under mild temperatures to preserve the integrity of the fatty acids.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Applications De Recherche Scientifique
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular energy storage and membrane structure.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of biofuels and biodegradable lubricants.
Mécanisme D'action
The biological effects of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate are primarily mediated through its metabolism into free fatty acids and glycerol. These metabolites can be further processed through β-oxidation to generate energy or incorporated into cellular membranes. The compound may also influence signaling pathways related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
TG(161(9Z)/181(9Z)/201(11Z))[iso6]: Contains one 9Z-octadecenoic acid (oleic acid) chain instead of two 9Z-hexadecenoic acid chains.
TG(161(9Z)/161(9Z)/182(9Z,12Z))[iso3]: Contains one 9Z,12Z-octadecadienoic acid (linoleic acid) chain instead of one 11Z-eicosenoic acid chain.
Uniqueness
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acid chains, which may confer distinct physical and chemical properties. The presence of two palmitoleic acid chains and one gadoleic acid chain can influence its melting point, oxidative stability, and biological activity.
Propriétés
Formule moléculaire |
C55H100O6 |
|---|---|
Poids moléculaire |
857.4 g/mol |
Nom IUPAC |
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h20-21,23-26,52H,4-19,22,27-51H2,1-3H3/b23-20-,24-21-,26-25-/t52-/m1/s1 |
Clé InChI |
YCIPIGLQWOQUJK-PKTDIELCSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)




